molecular formula C19H31NO B13944050 4-(4-(tert-Butyl)-2-cyclopentylphenoxy)butylamine CAS No. 52762-69-3

4-(4-(tert-Butyl)-2-cyclopentylphenoxy)butylamine

Cat. No.: B13944050
CAS No.: 52762-69-3
M. Wt: 289.5 g/mol
InChI Key: HQYSGCWZWRSPJJ-UHFFFAOYSA-N
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Description

4-(4-(tert-Butyl)-2-cyclopentylphenoxy)butylamine is an organic compound that features a tert-butyl group, a cyclopentyl group, and a phenoxy group attached to a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(tert-Butyl)-2-cyclopentylphenoxy)butylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of phenol with isobutene to produce 4-tert-butylphenol . This intermediate can then undergo further reactions to introduce the cyclopentyl and butylamine groups.

Industrial Production Methods

Industrial production methods for this compound may involve the use of zeolite catalysts for the direct amination of isobutylene . This method is efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-(tert-Butyl)-2-cyclopentylphenoxy)butylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The phenoxy and butylamine groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-(4-(tert-Butyl)-2-cyclopentylphenoxy)butylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(tert-Butyl)-2-cyclopentylphenoxy)butylamine involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors . The phenoxy and butylamine groups can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(tert-Butyl)-2-cyclopentylphenoxy)butylamine is unique due to the combination of its structural features, which confer specific reactivity and potential applications that are distinct from those of similar compounds. The presence of both the cyclopentyl and phenoxy groups, along with the tert-butyl group, makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

52762-69-3

Molecular Formula

C19H31NO

Molecular Weight

289.5 g/mol

IUPAC Name

4-(4-tert-butyl-2-cyclopentylphenoxy)butan-1-amine

InChI

InChI=1S/C19H31NO/c1-19(2,3)16-10-11-18(21-13-7-6-12-20)17(14-16)15-8-4-5-9-15/h10-11,14-15H,4-9,12-13,20H2,1-3H3

InChI Key

HQYSGCWZWRSPJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCCCN)C2CCCC2

Origin of Product

United States

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